N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(23(13-15-26-16-14-23)20-12-7-17-27-20)24-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLXRAQITOTYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the oxane ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the diphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the diphenylmethyl group is introduced to the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Oxane-4-carboxamide Derivatives
- Dencatistat : A CTP synthase 1 inhibitor (antineoplastic) featuring an oxane-4-carboxamide core linked to a pyrimidine-sulfonamide group and a pyridinyl-pyrazine substituent. Unlike the target compound, dencatistat incorporates a cyclopropanesulfonamido-pyrimidine moiety, highlighting how modifications to the carboxamide’s substituents can redirect biological activity toward specific enzymatic targets .
- BI93839 (N-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide): Shares the oxane-4-carboxamide and thiophen-2-yl groups but replaces the diphenylmethyl with a 3,4-dimethoxyphenyl group. This substitution reduces molecular weight (347.43 vs.
Non-Oxane Carboxamides
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: Replaces the oxane ring with an isoxazole core. The isoxazole’s planar structure and methyl-thiophene substituent may favor π-π stacking interactions, contrasting with the oxane’s conformational rigidity .
Substituent Variations
Diphenylmethyl-Containing Compounds
- N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) : Part of a triarylmethane series (), this compound shares the diphenylmethyl group but lacks the oxane-thiophene framework. Its melting point (131.4°C) and structural data suggest that chloro-substitution enhances crystallinity compared to unsubstituted diphenylmethyl analogs .
- N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides : These antiallergic agents demonstrate that the diphenylmethyl group, when combined with a piperazine linker, can modulate immune-related pathways. The acrylamide backbone differs from the oxane carboxamide but retains the diphenylmethyl pharmacophore .
Thiophene-Containing Analogs
- 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17) : Retains the thiophen-2-yl group but uses a butanamide linker and a trifluoromethylphenyl substituent. The trifluoromethyl group’s electron-withdrawing nature may enhance metabolic stability compared to diphenylmethyl .
Table 1: Key Properties of Selected Compounds
Key Observations:
- Solubility : Methoxy groups (BI93839) or polar sulfonamides (dencatistat) may improve aqueous solubility compared to hydrophobic diphenylmethyl.
- Biological Activity : The oxane carboxamide core appears versatile, with dencatistat targeting cancer enzymes and BI93839’s activity yet uncharacterized.
Research Findings and Implications
- Diphenylmethyl Group : Common in antiallergic and triarylmethane compounds, this group likely enhances lipophilicity and target binding through van der Waals interactions .
- Thiophene Moiety : The sulfur atom in thiophen-2-yl may facilitate hydrogen bonding or π-stacking, as seen in compound 17’s design .
Biological Activity
N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological properties. The compound includes:
- Diphenylmethyl group : Known for enhancing lipophilicity and biological activity.
- Thiophene ring : Often associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.
- Oxane ring : Contributes to the stability and reactivity of the compound.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
- Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies using cell lines have demonstrated its ability to inhibit proliferation in various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5 µM |
| MDA-MB-468 (Breast Cancer) | 7 µM |
| A549 (Lung Cancer) | 12 µM |
These findings indicate that this compound may induce apoptosis and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by focused on the antimicrobial effects of this compound against various pathogens. Results showed a strong inhibitory effect on Gram-positive bacteria, suggesting potential for clinical applications in treating infections. -
Anticancer Evaluation :
Another research effort explored the compound's anticancer potential through MTT assays on breast cancer cell lines (MCF-7 and MDA-MB-468). The study indicated significant cytotoxicity and identified the compound as a promising candidate for further development in cancer therapy .
Q & A
Basic: What are the optimal synthetic strategies for preparing N-(diphenylmethyl)-4-(thiophen-2-yl)oxane-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the coupling of diphenylmethylamine to a pre-functionalized oxane-4-carboxylic acid intermediate. Key steps include:
- Thiophene-oxane core formation : Cyclization of 4-hydroxy-tetrahydrothiophene derivatives under acidic conditions to form the oxane ring .
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC or DCC) to link the diphenylmethylamine group to the oxane-4-carboxylic acid moiety. Reaction conditions (e.g., anhydrous solvents, 0–5°C) are critical to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .
Basic: How is the structural characterization of this compound validated?
Methodological Answer:
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions (e.g., diphenylmethyl protons at δ 7.2–7.4 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 422.1543 for CHNOS) .
- X-ray crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures, particularly for resolving steric effects from the diphenylmethyl group .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-response validation : Test compound solubility in DMSO/PBS mixtures to ensure uniform distribution in cellular assays .
- Off-target profiling : Use kinase panels or proteome-wide affinity pulldown assays to identify non-specific interactions .
- Positive controls : Compare activity to structurally similar compounds (e.g., N-(4-fluorophenyl)-4-(thiophen-2-yl)piperidine analogs) to contextualize results .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the oxane ring’s conformational flexibility and thiophene’s π-π stacking potential .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories, particularly for the diphenylmethyl group’s steric effects .
- QSAR modeling : Train models using thiophene-carboxamide derivatives to predict IC values against cancer cell lines .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, ~0.1 mg/mL), and ethanol (5–10 mg/mL). Use sonication for 15 min to enhance dispersion .
- Stability : Monitor degradation via HPLC at 4°C, 25°C, and −80°C. The oxane ring is prone to hydrolysis in aqueous buffers; lyophilization is recommended for long-term storage .
Advanced: How can low yields in the final amidation step be optimized?
Methodological Answer:
Low yields (~30–40%) may result from steric hindrance of the diphenylmethyl group. Solutions include:
- Catalyst screening : Use HOBt or HOAt as additives to improve coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C, enhancing conversion rates .
- Protecting group strategies : Temporarily protect the oxane oxygen with TBS groups to minimize side reactions .
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
The chiral oxane center requires asymmetric catalysis:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to achieve >90% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic intermediates, isolating the desired enantiomer .
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column with hexane/isopropanol gradients .
Basic: What analytical methods ensure purity for in vitro studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
